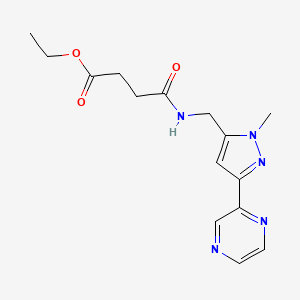

ethyl 4-(((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)amino)-4-oxobutanoate

Description

This compound is a pyrazole derivative featuring a pyrazine substituent at the 3-position of the pyrazole ring, a methyl group at the 1-position, and a butanoate ester chain terminating in an oxo group and methylamino linkage.

Properties

IUPAC Name |

ethyl 4-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methylamino]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O3/c1-3-23-15(22)5-4-14(21)18-9-11-8-12(19-20(11)2)13-10-16-6-7-17-13/h6-8,10H,3-5,9H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYWRQUSWTXXTJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NCC1=CC(=NN1C)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)amino)-4-oxobutanoate is a compound of interest due to its potential biological activities attributed to its pyrazole and oxobutanoate moieties. Pyrazole derivatives are widely recognized in medicinal chemistry for their diverse pharmacological profiles, including anti-inflammatory, antitumor, and antibacterial properties. This article discusses the biological activity of this specific compound, synthesizing available research findings and case studies.

Structural Characteristics

The compound features a complex structure that includes a pyrazole ring, which is known for its ability to interact with various biological targets. The presence of the pyrazole moiety is significant, as it is associated with a broad spectrum of biological activities, including:

- Anti-inflammatory : Pyrazole derivatives often exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.

- Antitumor : Certain pyrazole compounds have shown promise in cancer therapy.

- Antibacterial : The ability to combat bacterial infections is another notable feature.

Pharmacological Activities

The biological activities of this compound can be categorized as follows:

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, compounds similar to this compound have demonstrated significant anti-inflammatory effects in various assays.

2. Antitumor Activity

Studies have highlighted the potential of pyrazole-based compounds in cancer treatment. For example, the incorporation of specific substituents on the pyrazole ring has been shown to enhance the cytotoxicity against cancer cell lines.

3. Antibacterial Activity

The antibacterial properties of pyrazole derivatives have been documented in several studies. This compound may exhibit similar activities against pathogenic bacteria.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Adnan & Tarek (2004) | Identified antifungal and antitumor activities in various pyrazole derivatives, suggesting potential applications in treating infections and cancers. |

| Ashraf et al. (2003) | Reported on the antiangiogenic properties of certain pyrazole compounds, indicating their role in inhibiting tumor growth by blocking blood vessel formation. |

| Recent Synthesis Studies | New synthetic pathways for pyrazole derivatives have been developed, enhancing their biological activity profiles and pharmacokinetic properties. |

The biological activity of this compound likely involves several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in inflammatory pathways.

- Receptor Interaction : Docking studies suggest that these compounds may interact with specific receptors, modulating signaling pathways related to pain and inflammation.

- Cellular Uptake : The lipophilicity of the compound facilitates its absorption into cells, enhancing its therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

4-(Methyl((1-Methyl-1H-Pyrazol-5-yl)Methyl)Amino)-4-Oxobut-2-Enoic Acid (CAS: 1006334-17-3)

- Structure: Differs by replacing pyrazine with a simple methyl group and introducing a conjugated double bond (but-2-enoic acid).

- Properties : The unsaturated chain may enhance rigidity and influence solubility (acidic vs. ester in the target compound). Molecular weight is 223.23 g/mol, smaller than the target compound due to the absence of pyrazine .

5-[(1-Ethyl-1H-Pyrazol-3-YL)Amino]-5-Oxopentanoic Acid (CAS: 1006470-46-7)

- Structure: Features a pentanoic acid chain and an ethyl-substituted pyrazole.

- Comparison: The longer carbon chain (pentanoate vs. butanoate) and ethyl group may alter pharmacokinetics, such as membrane permeability or metabolic stability .

Ethyl 4-[5-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-1-YL]Butanoate (CAS: 1170658-04-4)

Functional Group Modifications

3-[[[5-(Aminocarbonyl)-1-Methyl-3-Propyl-1H-Pyrazol-4-YL]Amino]Carbonyl]-4-Propoxybenzene (CAS: 139756-04-0)

- Structure : Incorporates a benzamide linkage and propyl substituents.

4-[(Ethoxyimino)(Phenyl)Methyl]-5-Methyl-2-Phenyl-1H-Pyrazol-3(2H)-One

- Structure: Contains an ethoxyimino-phenyl group and a pyrazolone core.

Pharmacological and Physicochemical Properties

Antimicrobial Activity

- reports antimicrobial activity for pyrazole-thiazole hybrids, suggesting that the pyrazine substituent in the target compound could enhance activity against Gram-negative bacteria due to improved membrane penetration .

Solubility and Stability

Tabulated Comparison of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.